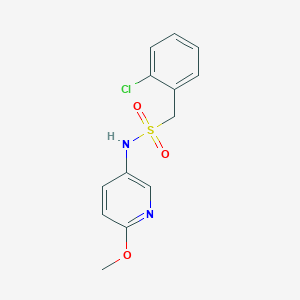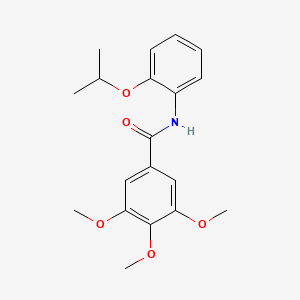![molecular formula C17H17N3OS B5543544 N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5543544.png)
N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine represents a structurally complex molecule, which likely exhibits unique chemical and physical properties due to its heterocyclic nature and functional groups. The interest in such compounds generally stems from their potential applications in various fields such as materials science, pharmaceuticals, and organic chemistry due to their unique structural features.
Synthesis Analysis
The synthesis of complex molecules like N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine typically involves multi-step synthetic routes that incorporate various strategies to build the heterocyclic core and introduce functional groups. While specific synthesis routes for this compound were not directly found, related research emphasizes the importance of selecting appropriate precursors and conditions to efficiently construct similar heterocyclic frameworks. For instance, the synthesis of complex pyrimidines and quinazolines often relies on condensation reactions, cyclization steps, and selective functionalization techniques (Gomaa & Ali, 2020; Lipunova et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their chemical behavior and potential applications. Structural analysis typically involves spectroscopic methods such as NMR, IR, and X-ray crystallography. These techniques provide insights into the arrangement of atoms within the molecule and the configuration of its functional groups, which are essential for predicting reactivity and interaction with other molecules.
Chemical Reactions and Properties
Chemical reactions involving N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine or similar compounds are influenced by the presence of functional groups and the heterocyclic core. These molecules can undergo various organic reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, depending on the specific conditions and reactants involved. The presence of a heterocyclic structure often imparts unique electronic properties, affecting the molecule's reactivity (Rossi et al., 2014).
Aplicaciones Científicas De Investigación
Anticancer Potential
The microwave-assisted synthesis of bioactive derivatives of this compound has been explored, with certain analogs exhibiting significant antiproliferative activity against human colorectal cancer cell lines HT-29 and Caco-2. These findings suggest the potential of these derivatives as anticancer agents, specifically as bioisosteric analogues of MPC-6827, an anticancer agent that has reached phase II clinical studies (Loidreau et al., 2020).
Antifungal Effects
Research on derivatives containing a similar structure to the mentioned compound showed promising antifungal effects against Aspergillus terreus and Aspergillus niger, indicating the potential of these compounds to be developed into useful antifungal agents (Jafar et al., 2017).
Novel Synthetic Methods
Studies have also focused on developing new synthetic methods for derivatives of this compound, highlighting their potential in the creation of compounds with pharmacological and biological activities. This includes methodologies for synthesizing derivatives that may possess antileukemic properties (El-Telbany & Hutchins, 1985).
Biological Activity
The antimicrobial activity of substituted tricyclic compounds, including derivatives of N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine, has been studied. These compounds showed significant anti-bacterial and anti-fungal activities, underscoring their potential for development into antimicrobial agents (Mittal et al., 2011).
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-21-12-8-6-11(7-9-12)20-16-15-13-4-2-3-5-14(13)22-17(15)19-10-18-16/h6-10H,2-5H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWDRGLVAXVWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C4=C(CCCC4)SC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-7-[3-(trifluoromethyl)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5543465.png)
![N-(2-cycloheptylethyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5543471.png)
![ethyl 4,5-dimethyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5543479.png)
![2-(2,4-dimethylphenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5543480.png)
![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4(1H)-quinolinone](/img/structure/B5543492.png)


![N,4-dimethyl-3-(2-oxo-1-imidazolidinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5543521.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543527.png)
![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5543537.png)


![2-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]methyl}pyridine](/img/structure/B5543557.png)
